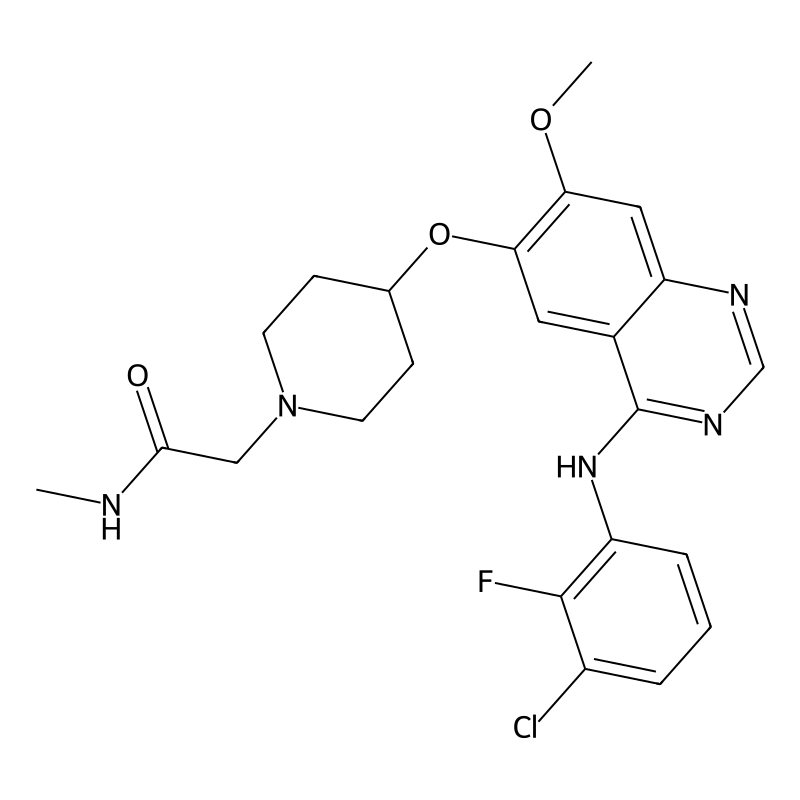

Sapitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Sapitinib (CAS 848942-61-0), also known as AZD8931, is a highly potent, reversible, ATP-competitive small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR/ErbB1), HER2 (ErbB2), and HER3 (ErbB3) [1]. Unlike early-generation selective kinase inhibitors, Sapitinib demonstrates equipotent low-nanomolar binding affinity across all three primary ErbB signaling nodes [2]. For procurement professionals and assay developers, this compound provides a stable, highly selective quinazoline-based reference standard (>100-fold selectivity over off-target kinases like MNK1 and Flt) that is critical for modeling simultaneous multi-receptor blockade in oncology research, particularly in ligand-driven heterodimerization models where narrow-spectrum inhibitors fail [2].

References

- [1] Bradbury RH, et al. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors. ACS Med Chem Lett. 2013;4(6):544-549.

- [2] Hickinson DM, et al. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer. Cancer Res. 2010;70(4):1553-1564.

Substituting Sapitinib with first-generation EGFR inhibitors (e.g., Gefitinib) or dual EGFR/HER2 inhibitors (e.g., Lapatinib) compromises assay integrity in models dependent on HER3-mediated compensatory signaling [1]. While Lapatinib effectively blocks EGFR and HER2, it leaves HER3 signaling intact, frequently leading to rapid feedback activation of downstream survival pathways like PI3K/AKT. Sapitinib’s distinct equipotent pan-ErbB profile prevents this compensatory bypass, making it an indispensable biochemical tool for evaluating true pan-ErbB blockade [1]. Furthermore, Sapitinib demonstrates quantified metabolic stability and distinct formulation requirements compared to irreversible pan-ErbB inhibitors like Afatinib, ensuring reproducible pharmacokinetic modeling in in vivo studies without the covalent binding complications of irreversible analogs [2].

References

- [1] Hickinson DM, et al. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer. Cancer Res. 2010;70(4):1553-1564.

- [2] Dunn S, et al. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules. 2023;28(5):2322.

Equipotent Pan-ErbB Inhibition vs. Dual Inhibitors

In cell-free biochemical assays, Sapitinib demonstrates nearly identical, highly potent inhibition across the three primary ErbB family members, contrasting sharply with the skewed inhibition profiles of earlier-generation TKIs like Gefitinib and Lapatinib [1].

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | Sapitinib (EGFR: 4 nmol/L, HER2: 3 nmol/L, HER3: 4 nmol/L) |

| Comparator Or Baseline | Gefitinib and Lapatinib (Lack equipotent HER3 inhibition) |

| Quantified Difference | Equipotent single-digit nanomolar inhibition across all three targets, driving significantly greater potency in specific squamous cell carcinoma cell lines. |

| Conditions | Cell-free kinase phosphorylation assays |

Ensures complete blockade of the ErbB signaling network without the blind spots left by HER3-sparing inhibitors, critical for accurate pathway modeling.

Quantified Metabolic Stability in Human Liver Microsomes

For in vivo assay design, Sapitinib exhibits a moderate extraction ratio and predictable metabolic clearance, making it a reliable candidate for pharmacokinetic modeling compared to more rapidly cleared experimental analogs [1].

| Evidence Dimension | Intrinsic clearance and in vitro half-life |

| Target Compound Data | Intrinsic clearance of 38.48 mL/min/kg; Half-life of 21.07 min |

| Comparator Or Baseline | Standard baseline for human liver microsome (HLM) assays |

| Quantified Difference | Moderate extraction ratio enabling sustained systemic exposure and good bioavailability |

| Conditions | Human Liver Microsomes (HLM) LC-MS/MS assay |

Provides researchers with a predictable pharmacokinetic profile necessary for designing robust, reproducible in vivo dosing regimens.

Standardized Vehicle Compatibility for In Vivo Dosing

Sapitinib requires specific lipophilic formulation strategies due to its low aqueous solubility (<1 mg/mL). However, it is highly processable in standard laboratory vehicle systems, achieving stable solutions for in vivo administration .

| Evidence Dimension | In vivo formulation solubility |

| Target Compound Data | 4-5 mg/mL solubility |

| Comparator Or Baseline | Aqueous buffers (<1 mg/mL) |

| Quantified Difference | >4-fold increase in solubility using optimized lipophilic vehicles |

| Conditions | 30% PEG400 + 0.5% Tween80 + 5% propylene glycol |

Prevents precipitation and dosing inconsistencies during animal studies, ensuring that procurement of this compound translates smoothly into functional in vivo experiments.

Reversal of ABCB1-Mediated Drug Resistance

Beyond its primary kinase targets, Sapitinib significantly increases the intracellular accumulation of chemotherapeutics like paclitaxel in resistant cell lines by modulating efflux transporters, a secondary property not uniformly shared by all TKIs [1].

| Evidence Dimension | Intracellular accumulation of [3H]-Paclitaxel |

| Target Compound Data | Significant increase in accumulation restoring drug efficacy |

| Comparator Or Baseline | Untreated ABCB1-overexpressing cells |

| Quantified Difference | Restored paclitaxel and doxorubicin efficacy in ABCB1-overexpressing cells |

| Conditions | SW620/Ad300 colon cancer cells overexpressing ABCB1 |

Makes Sapitinib a dual-purpose procurement choice for both ErbB signaling research and multidrug resistance (MDR) reversal studies.

Pan-ErbB Pathway Inhibition Assays

Ideal for in vitro biochemical and cellular assays requiring simultaneous, equipotent blockade of EGFR, HER2, and HER3 to prevent compensatory signaling often seen with Lapatinib or Gefitinib [1].

In Vivo Xenograft Efficacy Modeling

Highly suited for oral dosing in murine xenograft models (e.g., LoVo, Calu-3) using a PEG400/Tween80 vehicle, supported by its moderate intrinsic clearance (38.48 mL/min/kg) and predictable half-life [2].

Multidrug Resistance (MDR) Reversal Studies

Valuable as an experimental modulator in ABCB1-overexpressing cell lines to study the restoration of intracellular accumulation and efficacy of chemotherapeutics like paclitaxel and doxorubicin [3].

Epithelial-to-Mesenchymal Transition (EMT) Resistance Modeling

Used to generate and study HER2-independent resistance mechanisms driven by EMT, providing a distinct comparative baseline against resistance profiles generated by single-target TKIs [4].

References

- [1] Hickinson DM, et al. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer. Cancer Res. 2010;70(4):1553-1564.

- [2] Dunn S, et al. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules. 2023;28(5):2322.

- [3] Wu ZX, et al. Sapitinib Reverses Anticancer Drug Resistance in Colon Cancer Cells Overexpressing the ABCB1 Transporter. Int J Mol Sci. 2020;21(18):6861.

- [4] Creedon H, et al. Identification of novel pathways linking epithelial-to-mesenchymal transition with resistance to HER2-targeted therapy. Oncotarget. 2016;7(10):11539-11552.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Dates

2: Singleton KR, Kim J, Hinz TK, Marek LA, Casás-Selves M, Hatheway C, Tan AC, DeGregori J, Heasley LE. A receptor tyrosine kinase network composed of fibroblast growth factor receptors, epidermal growth factor receptor, v-erb-b2 erythroblastic leukemia viral oncogene homolog 2, and hepatocyte growth factor receptor drives growth and survival of head and neck squamous carcinoma cell lines. Mol Pharmacol. 2013 Apr;83(4):882-93. doi: 10.1124/mol.112.084111. Epub 2013 Jan 31. PubMed PMID: 23371912; PubMed Central PMCID: PMC3608435.

3: Hickinson DM, Klinowska T, Speake G, Vincent J, Trigwell C, Anderton J, Beck S, Marshall G, Davenport S, Callis R, Mills E, Grosios K, Smith P, Barlaam B, Wilkinson RW, Ogilvie D. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer. Clin Cancer Res. 2010 Feb 15;16(4):1159-69. doi: 10.1158/1078-0432.CCR-09-2353. Epub 2010 Feb 9. PubMed PMID: 20145185.

(Last updated: 4/20/2016) .

Explore Compound Types